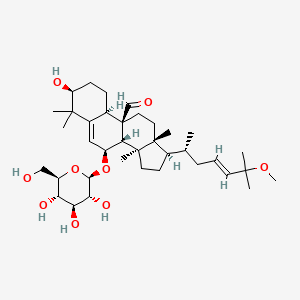

Momordicoside K

Description

This compound has been reported in Momordica charantia with data available.

a bitter compound isolated from bitter melon; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O9/c1-21(10-9-14-33(2,3)44-8)22-13-15-36(7)31-25(45-32-30(43)29(42)28(41)26(19-38)46-32)18-24-23(11-12-27(40)34(24,4)5)37(31,20-39)17-16-35(22,36)6/h9,14,18,20-23,25-32,38,40-43H,10-13,15-17,19H2,1-8H3/b14-9+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,35-,36+,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSVQEWDZSDXRG-ZMMZJDKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317006 | |

| Record name | Momordicoside K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81348-84-7 | |

| Record name | Momordicoside K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Momordicoside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside K, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the diverse pharmacological activities of this compound, with a focus on its anti-diabetic, anti-inflammatory, and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Anti-Diabetic Effects: Activation of the AMPK Pathway

A significant body of evidence suggests that the anti-diabetic properties of cucurbitane-type triterpenoids from Momordica charantia, including momordicosides, are mediated through the activation of AMPK.[1][2][3] AMPK is a central regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake in muscle and adipose tissues and reduced glucose production in the liver, thereby contributing to lower blood glucose levels.[4]

The activation of AMPK by Momordica triterpenoids is thought to occur through a calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) dependent pathway, which is independent of the liver kinase B1 (LKB1), a major upstream kinase of AMPK.[5] This activation of AMPK stimulates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[2]

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key contributor to a range of pathologies, including metabolic disorders and cancer. This compound and related compounds from Momordica charantia have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

The inhibitory action on the NF-κB pathway is achieved by preventing the degradation of the inhibitor of κB (IκB), which otherwise frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. By suppressing NF-κB activation, this compound can effectively reduce the production of inflammatory mediators.[9]

Anti-Cancer Potential: Modulation of PI3K/Akt and Other Pathways

This compound has shown potential as an anti-cancer agent, although its direct cytotoxic effects may be limited in some cancer types.[10] One study on head and neck cancer cells indicated that high concentrations of this compound (>50 µg/mL) were required to achieve approximately 40% cell death, suggesting that its primary anti-cancer mechanism may not be direct cytotoxicity.[10]

Instead, the anti-cancer activity of this compound is likely attributable to its ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.[11][12] The PI3K/Akt pathway is frequently hyperactivated in various cancers, promoting cell growth and inhibiting apoptosis. Extracts from Momordica charantia containing momordicosides have been shown to inhibit this pathway, leading to decreased cancer cell viability.[11][13][14]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds from Momordica charantia. It is important to note that specific quantitative data for this compound is limited, and much of the information is derived from studies on the whole extract or other cucurbitane triterpenoids.

| Compound/Extract | Assay | Cell Line/Model | Result | Reference |

| This compound | Cytotoxicity | Head and Neck Cancer (HNC) cells | >50 µg/mL for ~40% cell death | [10] |

Table 1: Anti-Cancer Activity of this compound

| Compound/Extract | Assay | Cell Line/Model | Mechanism | Reference |

| Momordicosides (general) | Glucose Uptake | L6 Myotubes, 3T3-L1 Adipocytes | AMPK activation, GLUT4 translocation | [2][3] |

| Momordica charantia extract | Insulin Resistance | High-fat-fed rats | Inhibition of NF-κB and JNK pathways | [15] |

Table 2: Anti-Diabetic and Anti-Inflammatory Activity of Momordicosides and Momordica charantia Extract

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: AMPK Signaling Pathway Activation by this compound.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: PI3K/Akt Signaling Pathway Modulation by this compound.

Experimental Protocols

Detailed experimental protocols for assays specifically utilizing this compound are not extensively available in the public domain. However, the following are generalized methodologies for the key experiments cited in the literature for evaluating the bioactivity of related compounds. These can be adapted for the specific investigation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HNC cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

AMPK Activation Assay (Western Blot)

This method is used to determine the activation of AMPK by measuring its phosphorylation.

-

Cell Lysis: Treat cells (e.g., L6 myotubes) with this compound for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

-

Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

This compound is a promising bioactive compound with a multi-target mechanism of action. Its ability to modulate key signaling pathways such as AMPK, NF-κB, and PI3K/Akt underscores its potential for the development of novel therapeutics for diabetes, inflammatory diseases, and cancer. While the existing data provides a strong foundation for its pharmacological activities, further research is warranted to elucidate the precise molecular targets and to obtain more specific quantitative data on the efficacy of this compound. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical for translating the therapeutic potential of this natural product into clinical applications.

References

- 1. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. biochemistryjournal.net [biochemistryjournal.net]

- 8. mdpi.com [mdpi.com]

- 9. e-century.us [e-century.us]

- 10. mdpi.com [mdpi.com]

- 11. Momordica charantia silver nanoparticles modulate SOCS/JAK/STAT and P13K/Akt/PTEN signalling pathways in the kidney of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preventive effects of bitter melon (Momordica charantia) against insulin resistance and diabetes are associated with the inhibition of NF-κB and JNK pathways in high-fat-fed OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Momordicoside K: A Technical Guide to Its Natural Sources, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside K is a cucurbitane-type triterpenoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources, occurrence, and key experimental protocols related to this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development. The information presented herein is a synthesis of current scientific literature, intended to serve as a comprehensive resource for further investigation and application of this promising natural compound.

Natural Source and Occurrence

The primary natural source of this compound is the plant Momordica charantia, commonly known as bitter melon, bitter gourd, or karela. This plant is a member of the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions of the world, including Asia, Africa, and South America, where it is consumed as a vegetable and utilized in traditional medicine.

This compound, along with other related cucurbitane-type triterpenoids, is responsible for the characteristic bitter taste of the plant. These compounds are distributed throughout the plant, with notable concentrations in the fruit, leaves, and stems . The presence and concentration of this compound can vary depending on the cultivar, geographical location, and stage of maturity of the plant.

Quantitative Data

While extensive quantitative data for this compound across all cultivars and plant parts is not exhaustively documented in a single source, the existing literature provides valuable insights into the general content of related compounds. The total saponin content in dried Momordica charantia powder has been reported to be approximately 0.0432%. The quantification of specific momordicosides, including this compound, is typically achieved through High-Performance Liquid Chromatography (HPLC).

For the purpose of this guide, the following table summarizes the available quantitative information for this compound and related compounds in Momordica charantia.

| Plant Part | Compound Category | Method of Analysis | Reported Concentration/Details | Reference |

| Fruit | Triterpenoids | HPLC-ELSD | Detection limit for this compound: 10 µg/mL | |

| Leaves | Total Saponins | Spectrophotometry | Not specified for this compound | |

| Powder | Total Saponins | Gravimetric | ~ 0.0432% |

Experimental Protocols

Extraction and Isolation of this compound

The following is a representative protocol for the extraction and isolation of this compound from the leaves of Momordica charantia, synthesized from established methodologies in the scientific literature.

Objective: To extract and isolate this compound from dried leaves of Momordica charantia.

Materials:

-

Dried and powdered leaves of Momordica charantia

-

80% Ethanol

-

Petroleum Ether

-

Ethyl Acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried and powdered leaves of Momordica charantia in 80% ethanol at room temperature for a period of one week.

-

Filter the extract and combine the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the total crude extract.

-

-

Fractionation:

-

Suspend the total crude extract in water.

-

Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol.

-

Collect each fraction separately and concentrate them under reduced pressure. The n-butanol fraction is expected to be enriched with triterpenoid glycosides like this compound.

-

-

Purification:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing compounds with similar TLC profiles.

-

Further purify the enriched fractions using a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol) to isolate this compound.

-

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC

The following is a representative protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in an extract of Momordica charantia.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection is often set around 204 nm.

-

Standard: A certified reference standard of this compound.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

-

-

Sample Preparation:

-

Dissolve a known amount of the Momordica charantia extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis pathway of Momordicoside K in Momordica charantia

An In-depth Technical Guide on the Biosynthesis of Momordicoside K in Momordica charantia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia, commonly known as bitter melon, is a plant renowned for its diverse medicinal properties, which are largely attributed to its rich profile of secondary metabolites. Among these, the cucurbitane-type triterpenoid glycosides, particularly this compound, have garnered significant interest for their potential therapeutic applications, including anti-diabetic activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis pathway of this compound in M. charantia. While the complete pathway has not been fully elucidated, this document synthesizes the available research to present the known enzymatic steps, putative subsequent modifications, quantitative data on related compounds, and detailed experimental protocols to guide future research in this field.

The Biosynthesis Pathway of this compound: A Putative Roadmap

The biosynthesis of this compound, a complex triterpenoid glycoside, begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The pathway then proceeds through the formation of the triterpene backbone and subsequent modifications.

2.1 Upstream Pathway: Formation of the Cucurbitadienol Skeleton

The initial steps leading to the core triterpenoid structure are well-established in plants. The C5 units, IPP and DMAPP, are sequentially condensed to form the C30 precursor, squalene. Squalene then undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is the branching point for the synthesis of various triterpenoid skeletons.

In Momordica charantia, the cyclization of 2,3-oxidosqualene to the cucurbitane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC). Through RNA-seq analysis of ten different tissues of M. charantia, a cucurbitadienol synthase (McCBS) has been identified and functionally characterized. This enzyme is responsible for the formation of cucurbitadienol, the foundational structure for this compound and other related cucurbitacins in bitter melon. Interestingly, the expression of the McCBS gene is highest in the leaves, suggesting that the initial steps of cucurbitacin biosynthesis occur in this tissue, with subsequent transport to the fruit where they accumulate.

2.2 Downstream Pathway: Putative Oxidative and Glycosylation Steps

The conversion of cucurbitadienol to this compound involves a series of post-cyclization modifications, primarily hydroxylations and glycosylations. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively. While a large number of candidate CYP and UGT genes have been identified through transcriptome analysis of M. charantia, the specific enzymes responsible for the biosynthesis of this compound have not yet been functionally validated.

Based on the chemical structure of this compound, a putative downstream pathway can be proposed, involving specific hydroxylation events on the cucurbitadienol backbone, followed by the attachment of a glucose moiety.

Quantitative Data on Momordicosides in Momordica charantia

While kinetic data for the biosynthetic enzymes of this compound are not yet available, several studies have quantified the concentration of various momordicosides and related triterpenoids in different tissues of M. charantia. This information is crucial for understanding the accumulation patterns and for developing strategies for targeted extraction and metabolic engineering.

| Compound | Plant Tissue | Concentration | Reference |

| This compound | Fruits | Isolated, not quantified in this study | |

| Charantin | Fruits (ripening stage) | Highest accumulation | |

| Male flowers | Second highest accumulation | ||

| Total Saponins | Leaves (extract) | 47.4% in n-butanol fraction | |

| Momordicine I | Leaves | Isolated, not quantified | |

| Aglycone of Momordicoside L | Leaves | Isolated, not quantified |

Key Enzymes in the Biosynthesis Pathway

The following table summarizes the known and putative enzymes involved in the biosynthesis of this compound.

| Enzyme | Gene (if identified) | Function | Status |

| Cucurbitadienol Synthase | McCBS | Cyclization of 2,3-oxidosqualene to cucurbitadienol | Identified and functionally characterized |

| Cytochrome P450s | Multiple candidates from transcriptome data | Hydroxylation of the cucurbitadienol skeleton | Putative; specific enzymes not yet characterized |

| UDP-Glycosyltransferases | Multiple candidates from transcriptome data | Glycosylation of the aglycone to form this compound | Putative; specific enzymes not yet characterized |

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthesis pathway requires the identification and functional characterization of the downstream CYPs and UGTs. The following section provides detailed methodologies for these key experiments.

5.1 Identification of Candidate Genes via Transcriptome Analysis

A comparative transcriptomic analysis of tissues with high and low accumulation of this compound can identify candidate genes involved in its biosynthesis.

Protocol:

-

Plant Material: Collect tissues from M. charantia with varying levels of this compound (e.g., leaves, different stages of fruit development).

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Library Construction and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Perform quality control and trimming of the raw sequencing reads.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate the assembled transcripts to identify putative CYPs and UGTs.

-

Perform differential gene expression analysis between high- and low-Momordicoside K accumulating tissues to identify candidate genes that are upregulated in the high-accumulation tissues.

-

5.2 Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptome analysis must be functionally characterized to confirm their role in the biosynthesis of this compound. This is typically achieved through heterologous expression in a host system like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), followed by in vitro or in vivo enzyme assays.

Protocol for Heterologous Expression in Saccharomyces cerevisiae and in vitro Enzyme Assay:

-

Gene Cloning:

-

Amplify the full-length open reading frame of the candidate CYP or UGT gene from M. charantia cDNA using PCR with gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11).

-

Grow the transformed yeast culture and induce protein expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).

-

-

Microsome Isolation (for CYPs):

-

Harvest the yeast cells and spheroplast them using zymolyase.

-

Lyse the spheroplasts and pellet the microsomal fraction by ultracentrifugation.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

In vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes (for CYPs) or soluble protein fraction (for UGTs), the putative substrate (e.g., cucurbitadienol for the first CYP, or a hydroxylated intermediate for subsequent

-

The Potent Bioactivity of Cucurbitane Triterpenoids from Bitter Melon: A Technical Guide for Researchers

An in-depth exploration of the anticancer, anti-diabetic, and anti-inflammatory properties of cucurbitane triterpenoids derived from Momordica charantia, detailing their mechanisms of action, experimental validation, and therapeutic potential.

Introduction

Bitter melon (Momordica charantia), a member of the Cucurbitaceae family, has a long history of use in traditional medicine for a variety of ailments.[1] Modern phytochemical investigations have identified cucurbitane-type triterpenoids as a major class of bioactive compounds responsible for many of its therapeutic effects.[2] These tetracyclic triterpenoids and their glycosides exhibit a remarkable range of biological activities, including potent anticancer, anti-diabetic, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways for an audience of researchers, scientists, and drug development professionals.

Anticancer Activity

Cucurbitane triterpenoids isolated from bitter melon have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of Cucurbitane Triterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cucurbitane triterpenoids against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MCF-7 (Breast) | 19 | [2][6] |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MDA-MB-231 (Breast) | 23 | [2][6] |

| Kaguaovin K | MCF-7 (Breast) | 9.45 ± 0.51 | [6] |

| Kaguaovin K | HEp-2 (Laryngeal) | 9.66 ± 0.34 | [6] |

| Kaguaovin K | HepG2 (Liver) | 8.69 ± 0.46 | [6] |

| Kaguaovin K | WiDr (Colon) | 9.23 ± 0.04 | [6] |

| Karaviloside III | HepG2 (Liver) | 4.12 ± 0.27 | [6] |

| Karaviloside III | Hep3B (Liver) | 16.68 ± 2.07 | [6] |

| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | HepG2 (Liver) | 84.72 ± 6.76 | [6] |

| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | Hep3B (Liver) | 32.55 ± 3.68 | [6] |

| Karavilagenin B | HepG2 (Liver) | 24.76 ± 2.9 | [6] |

| Karavilagenin B | Hep3B (Liver) | 68.42 ± 4.97 | [6] |

| 5β,19-epoxy-19-methoxycucurbita-6,23-dien-3β,25-diol | MCF-7 (Breast) | 10 | [6] |

| Charantoside XIII | HeLa (Cervical) | 11.18 | [6] |

| Momordicine I | Normal cells | Cytotoxic | [7] |

| Momordicine II | Normal cells | Milder cytotoxicity | [7] |

| (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | Normal cells | No obvious adverse effects | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of cucurbitane triterpenoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the purified cucurbitane triterpenoids and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Following the incubation period, 10 µl of MTT solution (typically 5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[9]

-

Formazan Solubilization: The medium is then removed, and 100 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10] Cell viability is calculated as a percentage of the untreated control cells.

Workflow for determining cell viability using the MTT assay.

Anti-diabetic Activity

Cucurbitane triterpenoids from bitter melon have shown significant potential in the management of diabetes. Their mechanisms of action are multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism.[6][11]

Signaling Pathway: AMPK Activation

Several studies have demonstrated that cucurbitane triterpenoids activate AMPK, a key cellular energy sensor.[12] This activation leads to a cascade of downstream effects that collectively improve glucose homeostasis. Activated AMPK stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissues, enhancing glucose uptake from the bloodstream.[11][13] Furthermore, AMPK activation inhibits gluconeogenesis in the liver, reducing endogenous glucose production.[13] The activation of AMPK by these triterpenoids has been shown to be mediated, at least in part, through the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway, independent of changes in the cellular AMP/ATP ratio.[14][15]

AMPK activation by cucurbitane triterpenoids.

Experimental Protocol: Western Blot for AMPK Activation

The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172) using Western blotting.

-

Cell Lysis: Cells treated with cucurbitane triterpenoids are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (typically 10-25 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172) and another for total AMPK.[16]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16] The ratio of phosphorylated AMPK to total AMPK is then calculated to determine the extent of activation.[17]

In Vivo Studies

Animal studies have corroborated the in vitro findings. In streptozotocin (STZ)-induced diabetic mice, oral administration of bitter melon extracts or purified cucurbitane triterpenoids has been shown to significantly lower blood glucose levels.[18] For instance, a study involving alloxan-induced diabetic mice demonstrated that a suspension of bitter melon fruit extract at a dose of 450 mg/kg body weight was effective in reducing blood glucose levels.[19]

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a multitude of diseases. Cucurbitane triterpenoids from bitter melon have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The following table presents the IC50 values for the inhibition of pro-inflammatory cytokine production by various cucurbitane triterpenoids in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[20]

| Compound Number | IL-6 IC50 (µM) | IL-12 p40 IC50 (µM) | TNF-α IC50 (µM) |

| 1 | 1.962 | 1.360 | 4.357 |

| 2 | 0.589 | 0.124 | 1.254 |

| 3 | 0.245 | 0.358 | 1.589 |

| 4 | 0.363 | 0.031 | 0.810 |

| 5 | 0.895 | 0.063 | 1.235 |

| 6 | 0.381 | 0.012 | 0.043 |

| 7 | 1.258 | 0.589 | 2.587 |

| 8 | 0.547 | 0.085 | 1.369 |

| 9 | 0.698 | 0.052 | 0.087 |

| 10 | 1.365 | 0.897 | 3.698 |

| 11 | 0.157 | 0.073 | 0.033 |

| 12 | 0.028 | 0.045 | 0.142 |

| 13 | 0.895 | 0.258 | 0.388 |

| 14 | 0.987 | 0.698 | 0.811 |

| 15 | 1.589 | 1.125 | 2.365 |

| SB203580 (Control) | 5.000 | 3.500 | 7.200 |

Additionally, several cucurbitane-type triterpenoids have demonstrated weak to moderate anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, with IC50 values ranging from 15-35 µM.[2][21][22]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

The anti-inflammatory activity of cucurbitane triterpenoids is often evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.[23]

-

Incubation: The cells are then incubated for approximately 24 hours.[23]

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[23]

-

Absorbance Measurement: The absorbance of the resulting colored azo dye is measured at 540 nm.[24] The amount of nitrite, a stable product of NO, is proportional to the absorbance and is used to quantify NO production.

Workflow of the Griess assay to measure nitric oxide production.

Signaling Pathways in Inflammation

The anti-inflammatory effects of cucurbitane triterpenoids are mediated through the modulation of key signaling pathways. These compounds have been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[25] Additionally, they can modulate the MAPK and PI3K/Akt signaling pathways, which are also involved in the inflammatory response.[26]

Isolation and Purification of Cucurbitane Triterpenoids

The isolation and purification of cucurbitane triterpenoids from bitter melon is a multi-step process that typically involves extraction followed by various chromatographic techniques.

-

Extraction: Dried and powdered bitter melon fruit, leaves, or vines are extracted with a solvent such as methanol or ethanol.[18][27]

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with triterpenoids are further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[28]

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS).[5][27]

Conclusion

Cucurbitane triterpenoids from Momordica charantia represent a promising class of natural compounds with significant therapeutic potential. Their well-documented anticancer, anti-diabetic, and anti-inflammatory activities, supported by a growing body of in vitro and in vivo evidence, make them attractive candidates for further drug development. This guide provides a foundational understanding of their biological activities and the experimental methodologies used to evaluate them, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research is warranted to fully elucidate their mechanisms of action, assess their safety and efficacy in clinical settings, and explore their potential as standalone or adjunctive therapies for a range of chronic diseases.

References

- 1. Item - Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - RMIT University - Figshare [research-repository.rmit.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 5. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bitter melon juice activates cellular energy sensor AMP-activated protein kinase causing apoptotic death of human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ | PLOS One [journals.plos.org]

- 15. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antidiabetic effects of Momordica charantia (bitter melon) and its medicinal potency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. saudijournals.com [saudijournals.com]

- 20. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Transcriptome and metabolome changes induced by bitter melon (Momordica charantia)- intake in a high-fat diet induced obesity model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cucurbitane-type triterpenoids from the leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Momordicoside K: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 81348-84-7

Abstract

Momordicoside K is a cucurbitane-type triterpenoid glycoside naturally occurring in the medicinal plant Momordica charantia, commonly known as bitter melon. This compound, along with other related momordicosides, is believed to contribute to the various therapeutic properties attributed to bitter melon extracts, including anti-diabetic, anti-inflammatory, and anti-cancer activities. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, with a focus on presenting quantitative data and detailed experimental insights to support further research and drug development efforts.

Physicochemical Properties

This compound is a complex molecule with a significant molecular weight and a structure that includes a tetracyclic triterpene core and a glycosidic moiety. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 81348-84-7 | |

| Molecular Formula | C₃₇H₆₀O₉ | |

| Molecular Weight | 648.88 g/mol | |

| Appearance | Crystal | |

| Melting Point | 236-237°C | |

| Boiling Point (Predicted) | 743.1 ± 60.0°C | |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO (10 mM), Pyridine, Methanol, Ethanol | |

| Purity | ≥95% (Commercially available) |

Extraction and Isolation

This compound is typically isolated from the fruits or leaves of Momordica charantia. While specific, detailed protocols for the exclusive isolation of this compound are not extensively published, general methods for the extraction of triterpenoids from bitter melon can be adapted.

Experimental Protocol: General Extraction and Fractionation

-

Plant Material Preparation: Fresh or dried fruits of Momordica charantia are collected and powdered.

-

Extraction: The powdered material is subjected to extraction with a suitable solvent. Common methods include:

-

Soxhlet Extraction: Continuous extraction with 70% ethanol for several hours.

-

Reflux Condensation: Refluxing the plant material with a solvent like petroleum ether followed by ethanol.

-

Maceration: Soaking the plant material in a solvent (e.g., 80% ethanol) at room temperature for an extended period.

-

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to further purification, often involving liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques such as silica gel column chromatography and Sephadex LH-20 column chromatography to isolate the pure compound.

Figure 1. General workflow for the extraction and isolation of this compound.

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, primarily focusing on its potential roles in metabolic diseases, inflammation, and cancer.

Anti-Diabetic Activity

This compound, along with other cucurbitane triterpenoids from bitter melon, is recognized for its potential anti-diabetic effects. The primary mechanism of action is believed to be the activation of the AMP-activated protein kinase (AMPK) pathway.

Mechanism of Action: AMPK is a key regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle and fat cells, enhanced fatty acid oxidation, and reduced glucose production in the liver. Some studies suggest that momordicosides stimulate the translocation of GLUT4 to the cell membrane, a crucial step for glucose entry into cells, and this is associated with increased AMPK activity.

Figure 2. Proposed AMPK signaling pathway for the anti-diabetic effect of this compound.

Experimental Protocol: In Vitro AMPK Activation Assay

-

Cell Culture: L6 myotubes or 3T3-L1 adipocytes are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.

-

Western Blot Analysis: The levels of phosphorylated AMPK (p-AMPK) and total AMPK are determined by Western blotting using specific antibodies. An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Mechanism of Action: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting the activation of NF-κB, this compound can suppress the production of these inflammatory mediators.

Figure 3. Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

-

Cell Culture: RAW 264.7 murine macrophages are cultured.

-

Treatment: Cells are pre-treated with this compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.

-

Western Blot Analysis: The expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting.

-

NF-κB Translocation Assay: The nuclear translocation of NF-κB can be assessed by immunofluorescence microscopy or by Western blotting of nuclear extracts.

Anti-Cancer Activity

The anti-cancer potential of this compound appears to be limited based on available data. One study on head and neck cancer (HNC) cells (Cal27, JHU029, JHU022) indicated that high concentrations of this compound (>50 µg/mL) were required to achieve only moderate (~40%) cell death. This suggests a low cytotoxic potency in these cell lines. Further research is needed to explore its effects on other cancer types and to elucidate any potential non-cytotoxic anti-cancer mechanisms.

| Cell Line | Cancer Type | Activity | Concentration | Source |

| Cal27, JHU029, JHU022 | Head and Neck Cancer | ~40% cell death | >50 µg/mL |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

ADME/T Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profile of this compound has been primarily investigated through in-silico studies.

| Parameter | Prediction | Source |

| Gastrointestinal Absorption | Low | |

| hERG Inhibition | Potential Inhibitor |

Experimental pharmacokinetic and toxicity studies on pure this compound are limited. However, studies on Momordica charantia extracts suggest that some components may have toxic effects on the liver and kidneys at high doses. Therefore, further in vivo studies are necessary to determine the safety profile of this compound.

Conclusion and Future Directions

This compound is a promising bioactive compound from Momordica charantia with demonstrated potential in the management of metabolic and inflammatory conditions. Its mechanisms of action, particularly the activation of AMPK and inhibition of NF-κB, provide a solid foundation for its therapeutic potential. However, further research is required to:

-

Develop optimized and standardized protocols for the large-scale extraction and purification of this compound.

-

Conduct comprehensive in vitro and in vivo studies to establish a detailed dose-response relationship and efficacy in various disease models.

-

Elucidate the full spectrum of its anti-cancer activity and explore potential synergistic effects with other therapeutic agents.

-

Perform thorough in vivo

In Vitro Anti-Cancer Effects of Momordicoside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside K, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), has emerged as a compound of interest in oncological research. While extensive research has been conducted on the anti-cancer properties of various extracts and isolated compounds from bitter melon, specific data on this compound is comparatively limited. This technical guide synthesizes the available in vitro data on this compound and extrapolates potential mechanisms and experimental methodologies based on studies of other closely related bioactive compounds from Momordica charantia. The guide provides a structured overview of its cytotoxic effects, potential signaling pathways, and detailed experimental protocols to facilitate further research into its therapeutic potential.

Introduction

Momordica charantia, commonly known as bitter melon, is a well-documented plant in traditional medicine with established anti-diabetic, anti-inflammatory, and anti-cancer properties.[1] Its anti-neoplastic effects are attributed to a rich diversity of bioactive compounds, including proteins, peptides, and triterpenoids. Among these, cucurbitane-type triterpenoids and their glycosides, such as this compound, are significant contributors to its bioactivity.[2] While compounds like Momordicine-I, MAP30 (Momordica Anti-HIV Protein), and various extracts have been extensively studied for their potent anti-cancer activities, research specifically delineating the in vitro anti-cancer effects of this compound is still in its nascent stages. This document aims to consolidate the existing knowledge on this compound and provide a comprehensive technical framework for future investigations.

Cytotoxicity of this compound

Quantitative data on the cytotoxic effects of this compound is sparse. The available evidence suggests that it exhibits cytotoxic activity against certain cancer cell lines, although potentially at higher concentrations compared to other compounds isolated from bitter melon.

| Cell Line | Cancer Type | IC50 / % Cell Death | Treatment Duration | Reference |

| Cal27, JHU029, JHU022 | Head and Neck Cancer | >50 µg/mL for ~40% cell death | Not Specified | [3][4] |

| For Comparative Context: Momordicine-I | ||||

| Cal27 | Head and Neck Cancer | 7 µg/mL | 48 h | [3] |

| JHU022 | Head and Neck Cancer | 17 µg/mL | 48 h | [3] |

| JHU029 | Head and Neck Cancer | 6.5 µg/mL | 48 h | [3] |

| For Comparative Context: M. charantia Methanol Extract (MCME) | ||||

| Hone-1 | Nasopharyngeal Carcinoma | ~0.35 mg/mL | 24 h | [5][6] |

| AGS | Gastric Adenocarcinoma | ~0.30 mg/mL | 24 h | [5] |

| HCT-116 | Colorectal Carcinoma | ~0.30 mg/mL | 24 h | [5] |

| CL1-0 | Lung Adenocarcinoma | ~0.25 mg/mL | 24 h | [5][6] |

Postulated Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, studies on other Momordica charantia constituents suggest several potential targets. It is plausible that this compound may share similar mechanisms of action.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several compounds from bitter melon have been shown to inhibit this pathway. For instance, a cucurbitane triterpenoid from bitter melon, 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC), has been shown to inhibit mTOR-p70S6K signaling through Akt downregulation and AMPK activation.[8][9] Momordicine-I has also been observed to inhibit the PI3K/Akt/mTOR pathway.[10] It is hypothesized that this compound may exert its anti-cancer effects through a similar mechanism.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many bioactive compounds from Momordica charantia induce apoptosis in cancer cells. For example, M. charantia methanol extract (MCME) has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP, accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] This suggests the involvement of the intrinsic, mitochondria-dependent apoptotic pathway.

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Another common anti-cancer mechanism of Momordica charantia compounds is the induction of cell cycle arrest. Different extracts and compounds have been shown to arrest the cell cycle at various phases, including G0/G1, S, and G2/M, thereby inhibiting cancer cell proliferation.[11][12][13] For example, Momordica charantia lectin (MCL) induces G2/M phase arrest in hepatocellular carcinoma cells.[13]

Caption: Putative cell cycle arrest points induced by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the in vitro anti-cancer effects of this compound. These protocols are based on standard techniques and those cited in studies of other Momordica charantia compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 2.0 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[14]

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, and 72 hours.[14]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]

-

Incubate in the dark at room temperature for 15-30 minutes.[15]

-

Analyze the cells by flow cytometry within one hour.[15]

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.[5]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.[11]

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Conclusion and Future Directions

The available data, though limited, suggests that this compound possesses anti-cancer properties that warrant further investigation. Its cytotoxicity against head and neck cancer cells, albeit at higher concentrations than other related compounds, indicates a potential therapeutic window that needs to be explored in a wider range of cancer cell lines.

Future research should focus on:

-

Broad-spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a comprehensive panel of cancer cell lines from different tissues of origin.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including its effects on key signaling pathways such as PI3K/Akt/mTOR, MAPK, and STAT3.

-

Induction of Apoptosis and Autophagy: Investigating its ability to induce programmed cell death and cellular recycling pathways.

-

Cell Cycle Analysis: Determining its impact on cell cycle progression in various cancer cell types.

-

Combination Studies: Assessing potential synergistic effects when combined with conventional chemotherapeutic agents.

A thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and its prospects for development as a novel anti-cancer agent.

References

- 1. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies [mdpi.com]

- 2. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Momordica charantia protein on proliferation, apoptosis and the AKT signal transduction pathway in the human endometrial carcinoma Ishikawa H cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Emerging Antitumor Activities of the Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Momordica charantia (Indian and Chinese Bitter Melon) Extracts Inducing Apoptosis in Human Lung Cancer Cell Line A549 via ROS-Mediated Mitochodria Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Momordicoside K in DMSO and Ethanol for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Momordicoside K in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this cucurbitane triterpenoid.

Quantitative Solubility Data

This compound, a bioactive compound isolated from Momordica charantia, exhibits varying solubility in different organic solvents. While qualitatively described as soluble in both DMSO and ethanol, precise quantitative data is limited in publicly available literature.[1][2][] The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| DMSO | ~6.49 mg/mL (10 mM) | Soluble | ChemFaces |

| Ethanol | Data not available | Soluble | [1][2] |

Note: The quantitative solubility in DMSO is calculated based on a commercially available 10 mM solution.

Experimental Protocol for Solubility Determination

Objective

To determine the saturation solubility of this compound in DMSO and ethanol at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Incubator or water bath with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials.

-

To each vial, add a precise volume of the respective solvent (DMSO or ethanol).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a magnetic stirrer in a temperature-controlled incubator or water bath set to 25 °C.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Associated Signaling Pathways and Workflows

This compound and related compounds from Momordica charantia have been studied for their potential therapeutic effects, which are linked to their influence on specific cellular signaling pathways. The diagrams below illustrate a general experimental workflow for solubility determination and the key signaling pathways associated with the biological activities of these compounds.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of this compound.

c-Met Signaling Pathway Inhibition

This compound has been investigated in the context of cancer research, where it is suggested to play a role in the inhibition of the c-Met signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and migration.

Caption: Inhibition of the c-Met signaling pathway by this compound.

AMPK Signaling Pathway Activation

Triterpenoids from Momordica charantia, including momordicosides, have been shown to exert anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[2] This pathway is a key regulator of cellular energy homeostasis.

Caption: Activation of the AMPK signaling pathway by momordicosides.

References

The Core Mechanism: Momordicoside K as an Activator of the AMPK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Momordicoside K, a cucurbitane triterpenoid isolated from bitter melon (Momordica charantia), has garnered significant attention for its potential therapeutic applications, particularly in the context of metabolic diseases. A growing body of evidence indicates that the beneficial effects of this compound are, in large part, mediated through its activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to improved glucose uptake, increased fatty acid oxidation, and other metabolic benefits. This technical guide provides a comprehensive overview of the relationship between this compound and the AMPK pathway, detailing the mechanism of activation, downstream effects, and the experimental methodologies used to elucidate this connection.

Mechanism of AMPK Activation by this compound

Research has demonstrated that this compound and other bitter melon-derived triterpenoids activate AMPK through a distinct mechanism that does not involve the canonical pathways associated with other well-known AMPK activators like metformin.[1][2]

The activation of AMPK by this compound is primarily mediated by the upstream kinase Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) .[1][2] This has been demonstrated in studies where the pharmacological inhibition of CaMKKβ using STO-609 completely abrogates the activation of AMPK by these triterpenoids.[1][2] Notably, this activation occurs in cells deficient in LKB1, another major upstream kinase of AMPK, further solidifying the essential role of CaMKKβ in this process.[1][2]

An intriguing aspect of this mechanism is its independence from intracellular calcium levels.[1] Treatment with a calcium chelator did not prevent the activation of AMPK by bitter melon triterpenoids, suggesting that this compound may directly interact with and activate CaMKKβ in a calcium-independent manner.[1][2]

Furthermore, the activation of AMPK by this compound is not a result of cellular energy stress. Unlike compounds that inhibit mitochondrial respiration and thereby increase the cellular AMP/ATP ratio, this compound does not alter cellular respiration.[2] It also does not act as a direct allosteric activator of the AMPK complex.[2]

The proposed signaling cascade is as follows:

References

Momordicoside K as a potential therapeutic agent for metabolic disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including type 2 diabetes and obesity, represent a growing global health crisis, necessitating the exploration of novel therapeutic agents. Momordicoside K, a cucurbitane-type triterpenoid saponin isolated from the medicinal plant Momordica charantia (bitter melon), has emerged as a promising candidate. Preclinical studies have demonstrated its potential to ameliorate key aspects of metabolic dysregulation, primarily through the activation of central metabolic signaling pathways. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a therapeutic agent for metabolic disorders. It includes a detailed analysis of its mechanism of action, a compilation of quantitative data from relevant studies, explicit experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for the treatment of diabetes and related conditions. Modern scientific investigation has identified a number of bioactive compounds within bitter melon, with cucurbitane-type triterpenoids, such as this compound, being of particular interest for their potent effects on glucose and lipid metabolism. These compounds have been shown to exert their beneficial effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, and modulation of the insulin signaling pathway. This guide will delve into the specific actions of this compound, presenting the available data and methodologies to facilitate further research and development in this promising area.

Mechanism of Action: Key Signaling Pathways

This compound primarily exerts its metabolic benefits by modulating two critical signaling pathways: the AMPK pathway and the insulin signaling pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate AMPK, leading to a cascade of downstream effects that improve metabolic health.

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, facilitating the uptake of glucose from the bloodstream.

-

Enhanced Fatty Acid Oxidation: AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This results in decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the transport of fatty acids into the mitochondria for oxidation.

-

Reduced Gluconeogenesis: In the liver, activated AMPK can suppress the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.

Methodological & Application

Application Notes and Protocols for Momordicoside K Extraction from Momordica charantia Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction